
Imatinib (Piperidine)-N,N-dioxide
Overview
Description
Imatinib (Piperidine)-N,N-dioxide is a compound associated with the synthesis and characterization of imatinib mesylate, a potent antineoplastic agent that acts as a tyrosine kinase inhibitor. Imatinib mesylate is primarily used for the treatment of various cancers, including chronic myelogenous leukemia, acute lymphocytic leukemia, and certain types of gastrointestinal stromal tumors .
Scientific Research Applications
Imatinib (Piperidine)-N,N-dioxide is used in scientific research to study the synthesis and characterization of impurities in imatinib mesylate. This research is crucial for understanding the impurity profile and developing accurate analytical methods during the research and development phase . Additionally, it helps in evaluating the genotoxic nature of imatinib impurities, which is essential for ensuring the safety and efficacy of the drug .
Mechanism of Action
Target of Action
Imatinib (Piperidine)-N,N-dioxide, also known as 4-[(4-Methyl-1,4-dioxido-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide or Imatinib related substance b, primarily targets the BCR-ABL fusion protein . This fusion protein is a constitutively active tyrosine kinase, central to the transformation of hematopoietic cells in conditions such as chronic myeloid leukemia .
Mode of Action
this compound inhibits the BCR-ABL tyrosine kinase by binding to its ATP binding site and stabilizing its inactive form . This prevents tyrosine autophosphorylation, thereby inhibiting the phosphorylation of its substrates . This inhibition disrupts the activation of multiple signal transduction pathways, leading to decreased proliferation, reduced growth-factor dependence and apoptosis, and perturbed interaction with the extracellular matrix and stroma .
Biochemical Pathways
The inhibition of BCR-ABL by this compound affects several crucial signaling pathways. These include the STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB pathways . The disruption of these pathways leads to various anticancer biological processes, such as the release of reactive oxygen species (ROS), activation of mitochondrial cytochrome C, release of Bax-protein from mitochondria, and downregulation of Bcl-2 protein, resulting in a high Bax:Bcl-2 ratio .
Pharmacokinetics
The pharmacokinetics of this compound involves active transport into and out of cells . This active transport process is likely mediated by the human organic cation transporter 1 (hOCT1) for influx and MDR1 (ABCB1) for efflux . The differential expression of these transporters may be a critical determinant of intracellular drug levels and, hence, resistance to this compound .
Result of Action
The action of this compound results in unprecedented responses in chronic phase conditions, with rates of complete cytogenetic response (CCR) of more than 40% in patients after failure of interferon-α (IFN) and more than 80% in newly diagnosed patients . Resistance to treatment after an initial response is common in more advanced phases of the disease .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of excess growth factors in the microenvironment, the number of membrane-bound receptors, and whether these receptors or downstream signaling pathways are constantly activated by mutations or chromosome rearrangements . Understanding these factors is crucial for predicting potential side effects and novel medical uses of this compound.
Safety and Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling Imatinib related substance B . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
The future of kinase drug discovery, including substances related to Imatinib, is promising. The challenge of drug resistance to kinase inhibitors is being met, and the field is progressing rapidly . The discovery of Imatinib established a new group of therapy called “targeted therapy”, since treatment can be tailored specifically to the unique cancer genetics of each patient .
Biochemical Analysis
Biochemical Properties
Imatinib (Piperidine)-N,N-dioxide interacts with various enzymes, proteins, and other biomolecules. It is a derivative of Imatinib, which is known to inhibit multiple tyrosine kinases . The nature of these interactions is largely dependent on the specific biomolecules it interacts with.
Cellular Effects
This compound influences cell function by interacting with various cellular processes. As a derivative of Imatinib, it may impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression. As a derivative of Imatinib, it likely exerts its effects at the molecular level in a similar manner .
Preparation Methods
Synthetic Routes and Reaction Conditions: Imatinib (Piperidine)-N,N-dioxide can be synthesized by taking imatinib impurity F dissolved in chloroform and adding triethylamine dropwise under cooling conditions. The reaction mixture is stirred for 10-15 minutes, followed by the addition of 4-chloromethyl .
Industrial Production Methods: The industrial production of imatinib related substance b involves a series of chemical reactions and purification steps to ensure the final product meets stringent purity requirements. The process typically includes the use of high-performance liquid chromatography (HPLC) to separate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Imatinib (Piperidine)-N,N-dioxide undergoes various chemical reactions, including substitution reactions. For example, the synthesis of imatinib impurity B involves the substitution of a chlorine atom with a methyl group .
Common Reagents and Conditions:
Reagents: Triethylamine, chloroform, 4-chloromethyl.
Conditions: Cooling conditions, stirring for 10-15 minutes.
Major Products Formed: The major product formed from the reaction involving imatinib related substance b is imatinib impurity B .
Comparison with Similar Compounds
- Imatinib impurity A
- Imatinib impurity C
- Imatinib impurity F
- Imatinib impurity J
Comparison: Imatinib (Piperidine)-N,N-dioxide is unique in its specific synthesis route and the conditions required for its formation. While other impurities like imatinib impurity A, C, F, and J are also formed during the synthesis of imatinib mesylate, each impurity has distinct chemical properties and synthesis methods .
Properties
IUPAC Name |
4-[(4-methyl-1,4-dioxidopiperazine-1,4-diium-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N7O3/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36(39)16-14-35(2,38)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKGVMIUOYNDCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C[N+]3(CC[N+](CC3)(C)[O-])[O-])NC4=NC=CC(=N4)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857871 | |
| Record name | 4-[(4-Methyl-1,4-dioxo-1lambda~5~,4lambda~5~-piperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
571186-93-1 | |
| Record name | 4-[(4-Methyl-1,4-dioxido-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=571186-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(4-Methyl-1,4-dioxo-1lambda~5~,4lambda~5~-piperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,5-Diazabicyclo[2.2.1]heptane,2-methyl-5-(methylsulfonyl)-,(1S)-(9CI)](/img/no-structure.png)
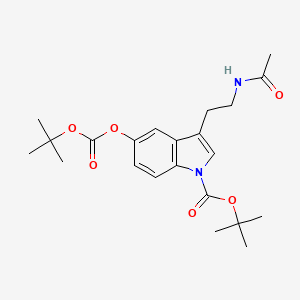
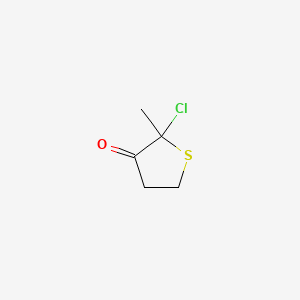
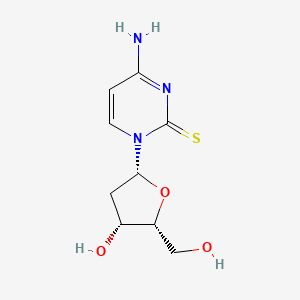
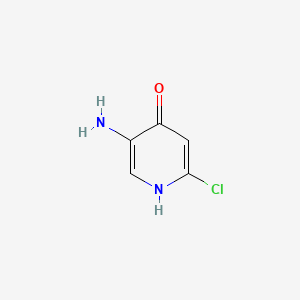
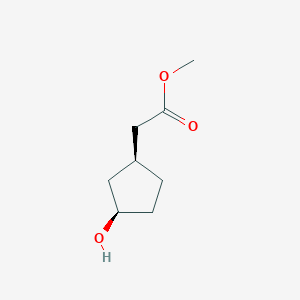
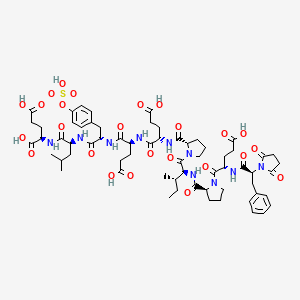
![2-[4-(Methanesulfonyl)phenyl]-1H-benzimidazole](/img/structure/B589615.png)
